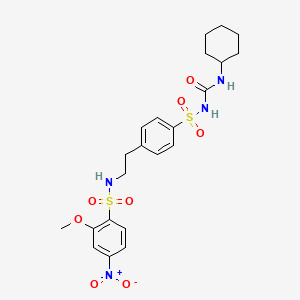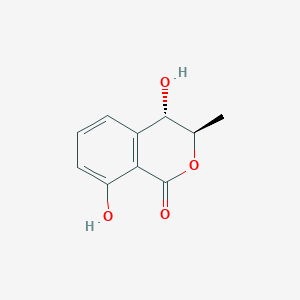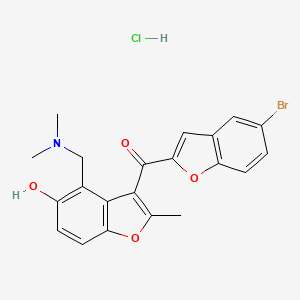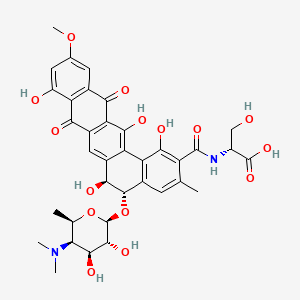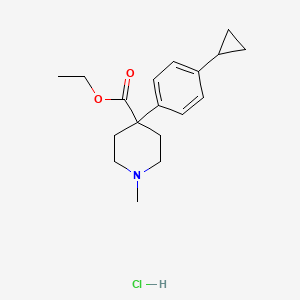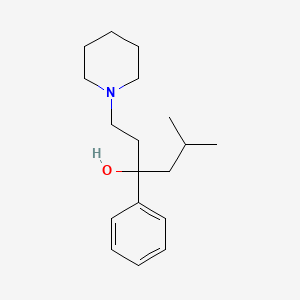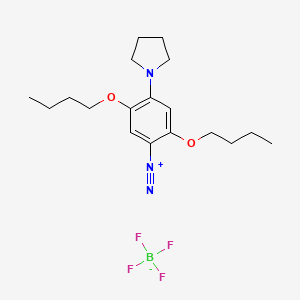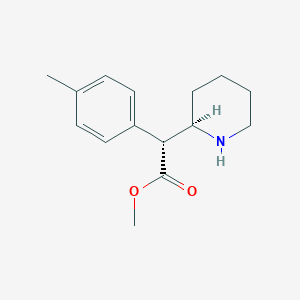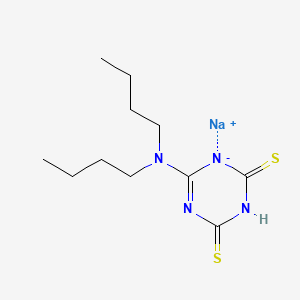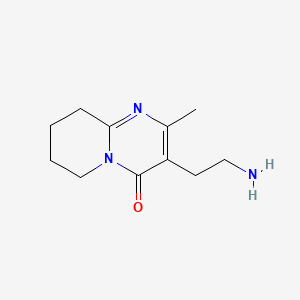
3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a fused pyridine and pyrimidine ring system, which contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one with ethylenediamine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways. Studies have explored its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent .
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its derivatives are used in the production of dyes, pigments, and polymers with specific properties.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking substrate access. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system but differ in the position of nitrogen atoms.
Quinazolines: Another class of heterocycles with a fused benzene and pyrimidine ring system.
Pyrimidopyrimidines: Compounds with two fused pyrimidine rings, offering different reactivity and biological properties.
Uniqueness
3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is unique due to its specific ring fusion and the presence of an aminoethyl side chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
181479-08-3 |
|---|---|
分子式 |
C11H17N3O |
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H17N3O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7,12H2,1H3 |
InChI 键 |
WZDSIRHXMBFLSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


